Fmoc-PEA

Übersicht

Beschreibung

Fmoc-PEA is used as a cleavable linker for antibody-drug conjugates . It is a compound that is used in research and is not sold to patients .

Synthesis Analysis

Fmoc Solid Phase Peptide Synthesis (SPPS) is the most commonly used method for the production of peptides . The chemical concept of SPPS is based on the successive coupling of N α -protected amino acids to a growing peptide chain which is immobilized on a solid support . Fmoc-SPPS has become the more widely used strategy, largely due to practical considerations including safety concerns .Molecular Structure Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Chemical Reactions Analysis

The Fmoc group is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .Physical And Chemical Properties Analysis

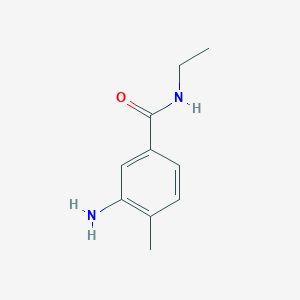

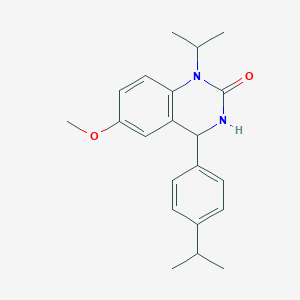

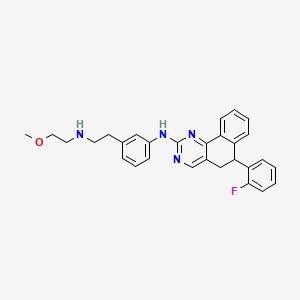

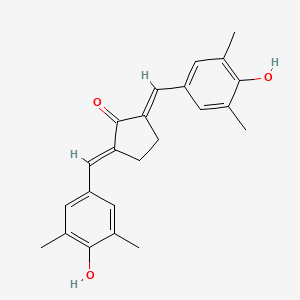

Fmoc-PEA has a molecular weight of 363.30 and its formula is C 17 H 18 NO 6 P . It appears as an off-white to light yellow solid . It is stable under basic conditions and is typically cleaved via acid treatment .Wissenschaftliche Forschungsanwendungen

Hydrogel Formation

Fmoc-PEA has been used to construct hydrogels . Hydrogels are three-dimensional, hydrophilic, polymeric networks capable of absorbing large amounts of water or biological fluids. Due to their high water content, porosity and soft consistency, they closely simulate natural living tissue, more than any other type of synthetic biomaterial .

pH-Controlled Ambidextrous Gelation

Fmoc-PEA exhibits pH-controlled ambidextrous gelation . This means it can form gels in both aqueous and organic solvents at different pH values. This property is significant among gelators and could be useful in various applications such as drug delivery and tissue engineering .

High Thermal Stability

Fmoc-PEA gels exhibit high thermal stability, up to approximately 100°C . This makes them suitable for applications that require stability at high temperatures .

Thixotropic Property

Fmoc-PEA gels exhibit thixotropic properties . Thixotropy is a time-dependent shear thinning property. Certain gels or fluids that are thick, or viscous, under static conditions will flow (become thin, less viscous) over time when shaken, stirred, or otherwise stressed .

Dye Removal Properties

Fmoc-PEA gels have been shown to have dye removal properties . This could potentially be used in environmental applications for the removal of dyes from wastewater .

Drug Carrier

Fmoc-PEA can be used as a drug carrier . The ability to form gels makes it a good candidate for encapsulating drugs and releasing them in a controlled manner .

Cell Viability

Fmoc-PEA has been shown to be viable with selected cell types . This makes it a potential material for use in biological applications, such as tissue engineering .

Fabrication of Biofunctional Materials

Fmoc-PEA can self-assemble into supramolecular nanostructures under aqueous conditions, facilitating the fabrication of various biofunctional materials . These materials can be used in a wide range of applications, including drug delivery, tissue engineering, and biosensing .

Wirkmechanismus

Target of Action

Fmoc-PEA, or Fluorenylmethyloxycarbonyl-phenylethylamine, primarily targets amines . It is frequently used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group acts as a base-labile protecting group . This means it can be removed under basic conditions. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows the Fmoc group to protect the amine during synthesis, and then be removed when no longer needed.

Biochemical Pathways

The Fmoc group plays a significant role in solid-phase peptide synthesis (SPPS) . Its use as a temporary protecting group for the amine at the N-terminus in SPPS is very widespread .

Pharmacokinetics

The fmoc group is known to be rapidly removed by base . This suggests that the bioavailability of Fmoc-PEA could be influenced by the pH of the environment. More research would be needed to fully understand the ADME properties of Fmoc-PEA.

Result of Action

The primary result of Fmoc-PEA’s action is the protection of amines during organic synthesis . By acting as a protecting group, Fmoc-PEA allows for more complex reactions to take place without unwanted side reactions. Once its role is fulfilled, the Fmoc group can be removed, leaving the desired product .

Action Environment

The action of Fmoc-PEA is influenced by the pH of the environment . As a base-labile group, the Fmoc group is removed more quickly in basic conditions . Therefore, the pH can significantly influence the efficacy and stability of Fmoc-PEA. Other environmental factors that could potentially influence the action of Fmoc-PEA include temperature and the presence of other reactive species, but these would need to be studied further.

Safety and Hazards

Zukünftige Richtungen

Fmoc-PEA and other Fmoc-modified peptides have potential for various applications due to their self-assembling properties . They could be used for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . Furthermore, the development and use of the Fmoc group in chemical peptide synthesis is considered a major landmark in the history of the chemical synthesis of peptides .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-phosphonooxyethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18NO6P/c19-17(18-9-10-24-25(20,21)22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,18,19)(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUHBHVNOVAEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-PEA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)

![N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B3182220.png)